molecular formula C47H72O18 B1632476 Picfeltarraenin IV

Picfeltarraenin IV

Cat. No. B1632476
M. Wt: 925.1 g/mol
InChI Key: AJDSYFQMQGZVPS-TWNGIMQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picfeltarraenin IV is a natural product obtained from Picria felterrae Lour . It is used for research purposes and not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of this compound is C47H72O18 . Its average mass is 925.064 Da and its monoisotopic mass is 924.471863 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 925.08 . It is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Complement System Inhibition

Picfeltarraenin IV, along with other compounds from Picria fel-terrae, has been studied for its role in inhibiting the complement system. These compounds act as inhibitors of both the classical and alternative pathways of the complement system. This property is significant, as the complement system plays a crucial role in the immune response, and its inhibition could have therapeutic implications in immune-related disorders (Huang et al., 1998).

Acetylcholinesterase Inhibition

Research has demonstrated that this compound exhibits acetylcholinesterase (AChE) inhibitory activities. This enzyme is crucial in nerve signal transmission, and its inhibition is a target in treating conditions like Alzheimer's disease. The discovery of AChE inhibitors from natural sources such as Picria fel-terrae is a promising area for the development of new therapeutic agents (Wen et al., 2013).

Pharmaceutical Analysis and Quality Control

This compound has been the subject of analytical studies aimed at developing methods for its quantification in pharmaceutical preparations. These studies are crucial for ensuring the quality and efficacy of drugs containing this compound. Techniques like High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) have been used for this purpose, highlighting the compound's relevance in pharmaceutical analysis (Hong, 2006); (Wang et al., 2021).

Anti-Inflammatory Properties

In studies focused on respiratory inflammation, Picfeltarraenin IA, a related compound, demonstrated significant effects on inflammatory cytokine production. It inhibited prostaglandin E2 production and cyclooxygenase 2 expression in human pulmonary epithelial A549 cells. These findings suggest potential anti-inflammatory applications for Picfeltarraenin compounds (Shi et al., 2016).

Mechanism of Action

Target of Action

Picfeltarraenin IV, a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae), is primarily an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

As a triterpenoid, it is likely to have good bioavailability and stability .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes. For example, increased acetylcholine can lead to improved memory and cognition, as acetylcholine plays a crucial role in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .

Safety and Hazards

Picfeltarraenin IV should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Picfeltarraenin IV is known to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an AChE inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter essential for many functions in the body .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the production of inflammatory cytokines in human pulmonary epithelial A549 cells . This suggests that this compound may have potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This mechanism of action is similar to that of many drugs used to treat neurodegenerative disorders.

Metabolic Pathways

Given its interaction with AChE, it’s likely that it’s involved in cholinergic signaling pathways .

properties

IUPAC Name

(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSYFQMQGZVPS-TWNGIMQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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